molecular formula C24H19BrN4OS B391983 1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE

Cat. No.: B391983
M. Wt: 491.4g/mol
InChI Key: KEVDKNGRQHVBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is a complex organic compound featuring a spiro structure that includes a phthalazine and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone typically involves multiple steps. One common approach is to start with the preparation of the phthalazine and thiadiazole intermediates, followed by their coupling to form the spiro compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the compound.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3’-(4-bromophenyl)-4-methyl-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethanone is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and potential therapeutic applications.

Properties

Molecular Formula

C24H19BrN4OS

Molecular Weight

491.4g/mol

IUPAC Name

1-[4-(4-bromophenyl)-4'-methyl-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C24H19BrN4OS/c1-16-21-10-6-7-11-22(21)24(28(26-16)19-8-4-3-5-9-19)29(27-23(31-24)17(2)30)20-14-12-18(25)13-15-20/h3-15H,1-2H3

InChI Key

KEVDKNGRQHVBLY-UHFFFAOYSA-N

SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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